

1,2-Dilinoleoylglycerol-d5 certificate of analysis

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Compound of Interest

Compound Name: 1,2-Dilinoleoylglycerol-d5

Cat. No.: B15598824

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Technical Guide: 1,2-Dilinoleoylglycerol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification, experimental protocols, and relevant biological pathways for **1,2-Dilinoleoylglycerol-d5** (DLG-d5). This deuterated standard is a critical tool for the accurate quantification of diacylglycerols in various biological matrices using mass spectrometry-based methods.

Certificate of Analysis: Representative Data

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **1,2-Dilinoleoylglycerol-d5**.

Physicochemical Properties

Property	Specification
Molecular Formula	C ₃₉ H ₆₃ D ₅ O ₅
Molecular Weight	621.99 g/mol
Physical State	Liquid or semi-solid
Purity (by HPLC)	≥98%
Isotopic Enrichment	≥98 atom % D
Storage Conditions	-20°C, under inert atmosphere

Analytical Test Results

Test	Method	Result
Identity (¹ H NMR)	NMR	Conforms to structure
Identity (MS)	ESI-MS	Conforms to expected molecular weight
Purity (HPLC)	HPLC	≥99.5%
Residual Solvents	GC-MS	Meets USP <467> requirements
Stability	HPLC	Stable for >1 year at -20°C

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines the identification of **1,2-Dilinoleoylglycerol-d5** using Electrospray Ionization Mass Spectrometry (ESI-MS).

a. Sample Preparation:

- Prepare a stock solution of **1,2-Dilinoleoylglycerol-d5** in chloroform or a chloroform:methanol (2:1, v/v) mixture at a concentration of 1 mg/mL.
- Further dilute the stock solution with the mobile phase (e.g., acetonitrile:isopropanol:water with ammonium formate) to a final concentration of 10 µg/mL.

b. Instrumentation and Conditions:

- Mass Spectrometer: Triple Quadrupole or Orbitrap Mass Spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Infusion Flow Rate: 5 µL/min.

- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Scan Range: m/z 100-1000.

c. Data Analysis:

- The primary ion to be observed is the ammonium adduct $[M+NH_4]^+$. For $C_{39}H_{63}D_5O_5$, the expected m/z is approximately 639.99.
- Other potential adducts include the sodium $[M+Na]^+$ and potassium $[M+K]^+$ adducts.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes the determination of the purity of **1,2-Dilinoleoylglycerol-d5** using HPLC with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).

a. Chromatographic Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 μ m particle size).
- Mobile Phase A: 60:40 acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
- Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.

- Injection Volume: 5 μ L.

b. Detector Settings (ELSD):

- Nebulizer Temperature: 40°C.
- Evaporator Temperature: 60°C.
- Gas Flow: 1.5 L/min.

c. Data Analysis:

- Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (^1H NMR)

This protocol details the structural confirmation of **1,2-Dilinoleoylglycerol-d5** by ^1H NMR spectroscopy.

a. Sample Preparation:

- Dissolve approximately 5 mg of the sample in 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

b. NMR Spectrometer and Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3 .
- Temperature: 25°C.
- Number of Scans: 16.
- Relaxation Delay: 2 seconds.

c. Data Analysis:

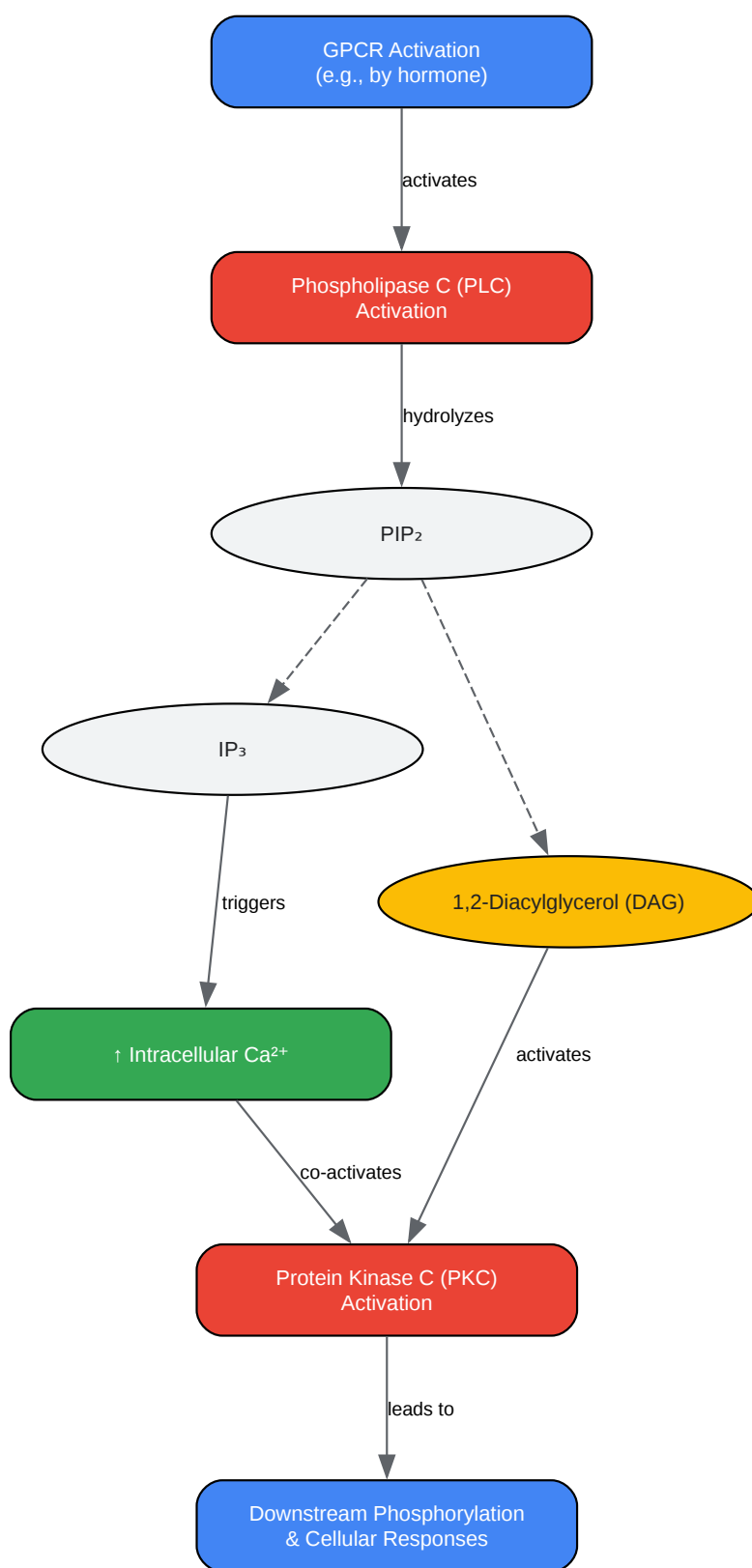
- The ^1H NMR spectrum should be consistent with the structure of 1,2-Dilinoleoylglycerol. The absence of signals in the glycerol backbone region corresponding to the deuterated positions confirms the isotopic labeling. The integration of the remaining proton signals should be consistent with the number of protons in the linoleoyl chains.

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of diacylglycerols from a biological sample using a deuterated internal standard like **1,2-Dilinoleoylglycerol-d5**.





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